Eplerenone

Descripción general

Descripción

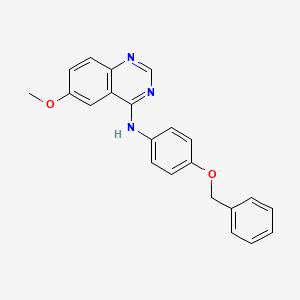

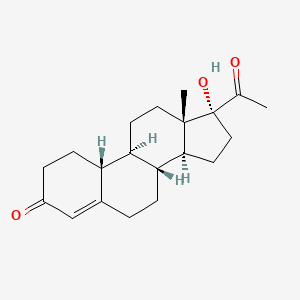

Eplerenona es un antimineralocorticoide esteroideo del grupo de la espirolactona y un antagonista selectivo del receptor de aldosterona. Se utiliza principalmente para tratar la insuficiencia cardíaca crónica y la presión arterial alta, particularmente en individuos con hipertensión resistente debido a niveles elevados de aldosterona . Eplerenona funciona bloqueando la acción de la aldosterona, una hormona que aumenta la presión arterial al hacer que el cuerpo retenga sodio y agua .

Aplicaciones Científicas De Investigación

Eplerenona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor de aldosterona.

Biología: Eplerenona se utiliza para estudiar los efectos de la aldosterona en los procesos celulares y su papel en diversas enfermedades.

Industria: Eplerenona se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos antihipertensivos.

Mecanismo De Acción

Eplerenona ejerce sus efectos uniéndose al receptor mineralocorticoide, bloqueando así la unión de la aldosterona . Esta inhibición evita que la aldosterona ejerza sus efectos sobre la retención de sodio y agua, lo que lleva a una disminución de la presión arterial . El aumento de la actividad de la renina plasmática y los niveles de aldosterona no superan los efectos de la eplerenona .

Compuestos similares:

Espironolactona: Otro antagonista del receptor de aldosterona, pero menos selectivo en comparación con la eplerenona.

Lisinopril: Un inhibidor de la enzima convertidora de angiotensina utilizado para tratar la presión arterial alta.

Amlodipino: Un bloqueador de los canales de calcio utilizado para el tratamiento de la hipertensión.

Comparación: Eplerenona es más selectiva para el receptor mineralocorticoide en comparación con la espironolactona, lo que resulta en menos efectos secundarios relacionados con los receptores de andrógenos y progesterona . A diferencia del lisinopril y el amlodipino, la eplerenona se dirige específicamente a las vías mediadas por la aldosterona, lo que la hace particularmente eficaz en pacientes con hipertensión resistente debido a hiperaldosteronismo .

La selectividad única y el mecanismo de acción de la eplerenona la convierten en un valioso agente terapéutico en el manejo de las enfermedades cardiovasculares y la hipertensión.

Safety and Hazards

Eplerenone should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Eplerenone, a mineralocorticoid-receptor antagonist with minimal binding to the progesterone and androgen receptors, is now licensed for treatment of heart failure in Europe and heart failure and hypertension in the US . It has also been proposed as a treatment for a variety of cardiovascular conditions . Emerging evidence for new non-steroidal MRAs reveal promising preliminary results that, if confirmed in large randomized clinical trials, could favor a change in clinical practice .

Análisis Bioquímico

Biochemical Properties

Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . This compound selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, this compound reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, this compound has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .

Molecular Mechanism

At the molecular level, this compound binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . This compound’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that this compound maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses of this compound have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for this compound is thus critical for maximizing its benefits while minimizing risks.

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of this compound can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .

Transport and Distribution

This compound is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows this compound to reach target tissues such as the heart and kidneys.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the this compound-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.

Métodos De Preparación

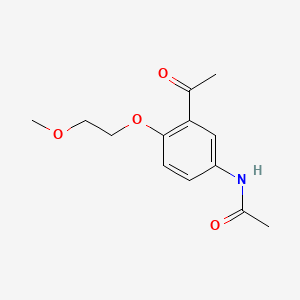

Rutas sintéticas y condiciones de reacción: La preparación de eplerenona implica varios pasos. Un método común incluye la epoxidación selectiva del éster metílico del ácido 17α-hidroxil-3-oxo-γ-lactona-pregn-4,9(11)-dieno-7α,21-dicarboxílico en presencia de un inhibidor de reacciones secundarias, tricloroacetonitrilo, un oxidante y un sistema de tampón fosfato . La eplerenona bruta obtenida se recristaliza para obtener eplerenona pura .

Métodos de producción industrial: La producción industrial de eplerenona generalmente sigue la misma ruta sintética pero a mayor escala. El proceso implica el uso de pentacloruro de fósforo y trihaluro de boro para la reacción de deshidratación, seguida de la epoxidación para obtener eplerenona . Este método asegura una alta pureza y rendimiento, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: Eplerenona sufre diversas reacciones químicas, que incluyen:

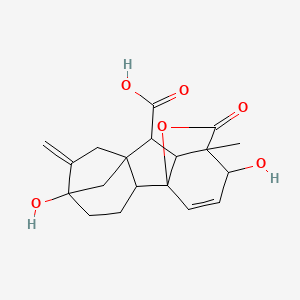

Oxidación: Eplerenona puede oxidarse para formar diferentes metabolitos, como la 6β-hidroxi-eplerenona.

Reducción: Las reacciones de reducción pueden modificar el grupo cetona en eplerenona para formar derivados de alcohol.

Sustitución: Eplerenona puede sufrir reacciones de sustitución, particularmente en el anillo de lactona, para formar diferentes análogos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y tricloroacetonitrilo.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y sustituidos de eplerenona, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

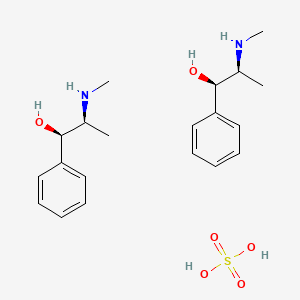

Spironolactone: Another aldosterone receptor antagonist, but less selective compared to eplerenone.

Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.

Amlodipine: A calcium channel blocker used for the treatment of hypertension.

Comparison: this compound is more selective for the mineralocorticoid receptor compared to spironolactone, resulting in fewer side effects related to androgen and progesterone receptors . Unlike lisinopril and amlodipine, this compound specifically targets aldosterone-mediated pathways, making it particularly effective in patients with resistant hypertension due to hyperaldosteronism .

This compound’s unique selectivity and mechanism of action make it a valuable therapeutic agent in the management of cardiovascular diseases and hypertension.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Eplerenone involves the conversion of a commercially available starting material into the final product through a series of chemical reactions. The key steps include the protection of the carbonyl group, reduction of the ketone, and deprotection of the carbonyl group.", "Starting Materials": [ "4-chlorobenzhydrol", "methyl 3-oxopentanoate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "p-toluenesulfonic acid", "potassium carbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Protection of carbonyl group in methyl 3-oxopentanoate with acetic anhydride and p-toluenesulfonic acid", "Addition of 4-chlorobenzhydrol to the protected ketone in the presence of potassium carbonate and methylene chloride", "Reduction of the ketone with sodium borohydride in ethanol", "Deprotection of the carbonyl group with sodium hydroxide in water", "Purification of the crude product to obtain Eplerenone" ] } | |

Número CAS |

107724-20-9 |

Fórmula molecular |

C24H30O6 |

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |

Clave InChI |

JUKPWJGBANNWMW-GHBUSXCZSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC |

SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |

SMILES canónico |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |

Apariencia |

Solid powder |

Color/Form |

White to off-white crystalline powder |

| 107724-20-9 | |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Slightly soluble Very slightly soluble in water, with its solubility essentially pH dependent |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone eplerenon eplerenone Inspra |

Presión de vapor |

1.5X10-10 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

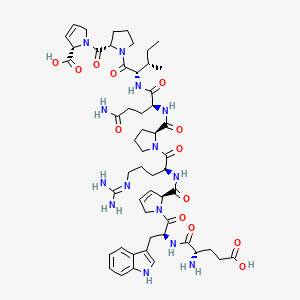

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

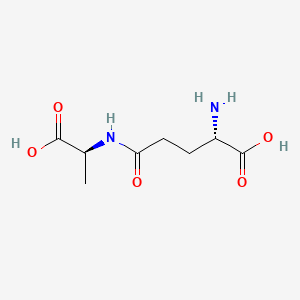

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)